

In-Silico Prediction of 1,6-Dimethylindoline-2-thione Bioactivity: A Technical Guide

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Compound of Interest

Compound Name: 1,6-Dimethylindoline-2-thione

Cat. No.: B122539

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Introduction

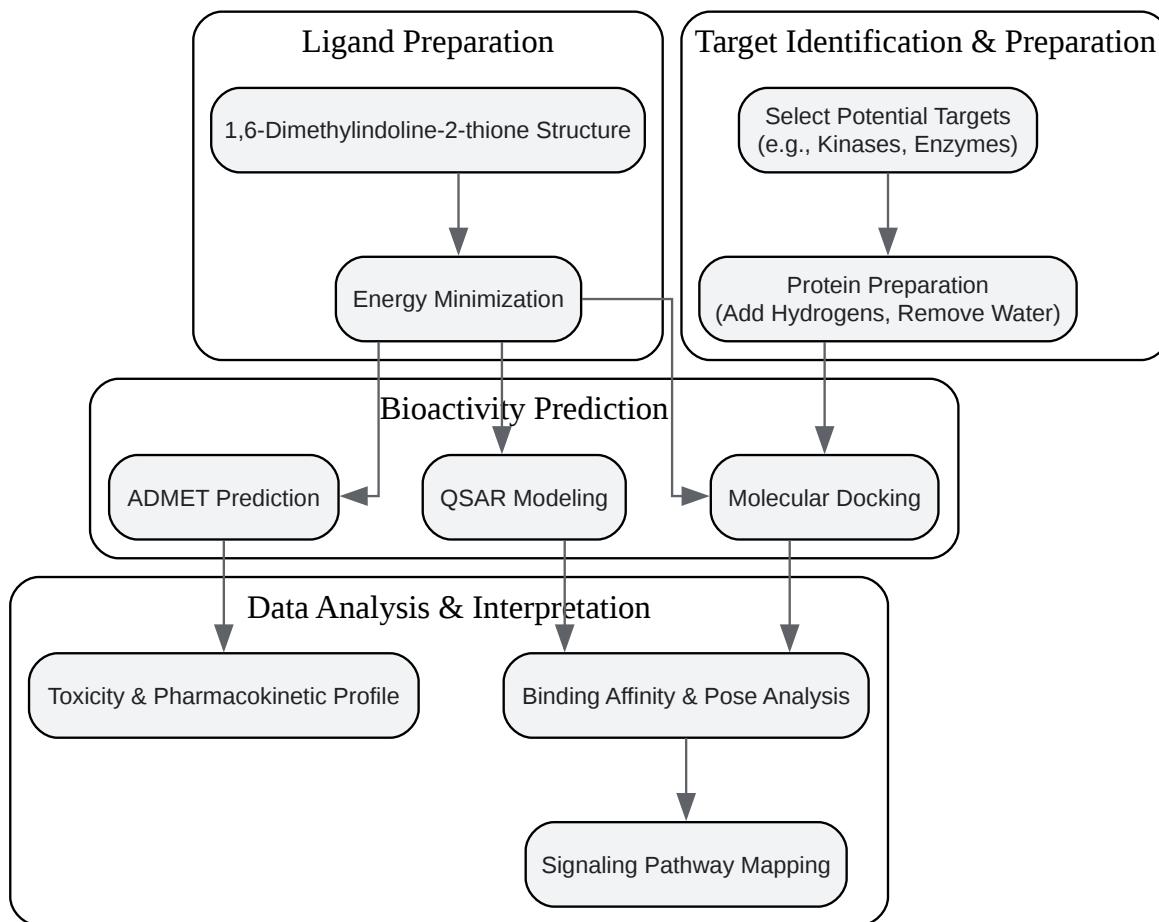
1,6-Dimethylindoline-2-thione is a heterocyclic compound belonging to the indoline class, characterized by a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring with a thione group. While the specific bioactivity of **1,6-Dimethylindoline-2-thione** is not extensively documented in publicly available literature, the indoline and thiazolidine-2-thione scaffolds are present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.^{[1][2][3][4]} This technical guide outlines a comprehensive in-silico approach to predict the potential bioactivities of **1,6-Dimethylindoline-2-thione**, providing a framework for researchers and drug development professionals to assess its therapeutic potential prior to synthesis and experimental validation.^[5]

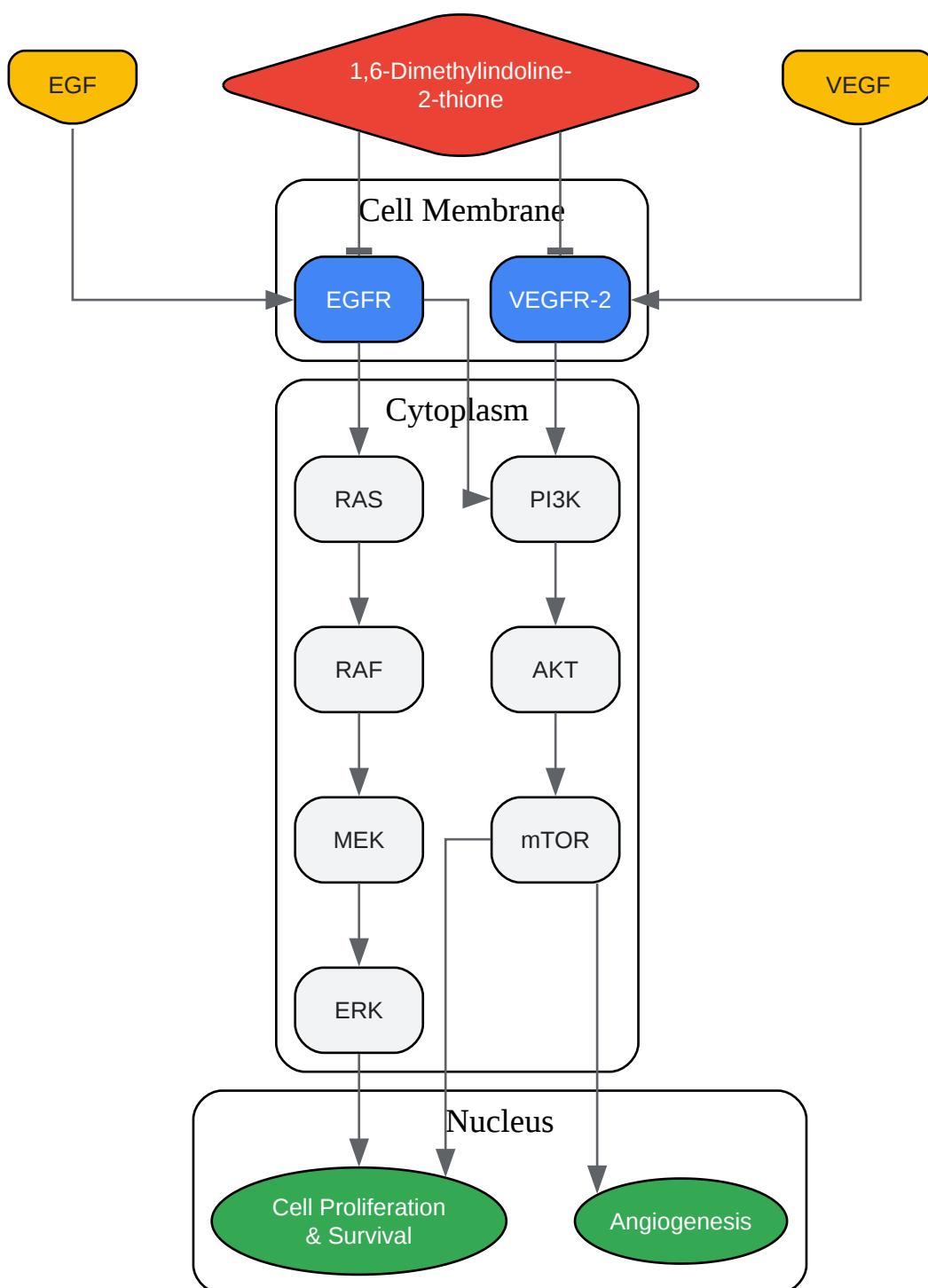
The in-silico workflow described herein integrates several computational techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. By simulating the interaction of **1,6-Dimethylindoline-2-thione** with various biological targets and predicting its pharmacokinetic and toxicological properties, this approach enables a multifaceted evaluation of its drug-like characteristics.

Overall Workflow for In-Silico Bioactivity Prediction

The in-silico investigation of **1,6-Dimethylindoline-2-thione**'s bioactivity follows a structured workflow, commencing with the preparation of the ligand and potential protein targets, followed

by a series of computational analyses to predict its biological effects and pharmacokinetic profile.





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